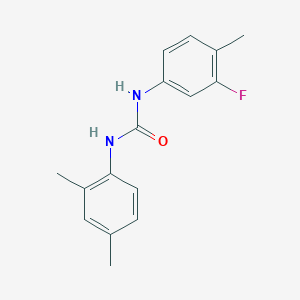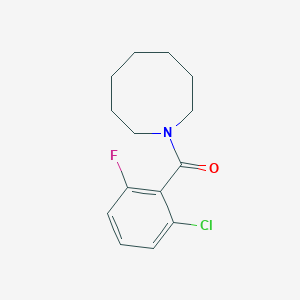
N-(2,4-dimethylphenyl)-N'-(3-fluoro-4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N'-(3-fluoro-4-methylphenyl)urea, also known as Diflubenzuron, is a synthetic insecticide that belongs to the benzoylurea class of compounds. It is widely used in agriculture and forestry to control pests such as caterpillars, beetles, and termites. Diflubenzuron works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects, leading to their death.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-N'-(3-fluoro-4-methylphenyl)urean works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects. Chitin is essential for the growth and development of insects, and its inhibition leads to their death. N-(2,4-dimethylphenyl)-N'-(3-fluoro-4-methylphenyl)urean acts by disrupting the formation of chitin during the molting process, leading to the accumulation of abnormal cuticles and the eventual death of the insect.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-(3-fluoro-4-methylphenyl)urean has been shown to have low toxicity to mammals, birds, and fish. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. However, it has been found to be toxic to some non-target organisms such as bees and crustaceans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-N'-(3-fluoro-4-methylphenyl)urean is a highly effective insecticide that can be used in small quantities to control a wide range of insect pests. Its low toxicity to mammals and rapid metabolism make it a safer alternative to other insecticides. However, its toxicity to non-target organisms such as bees and crustaceans limits its use in some environments.
Direcciones Futuras
1. Development of new formulations of N-(2,4-dimethylphenyl)-N'-(3-fluoro-4-methylphenyl)urean that are more effective and environmentally friendly.
2. Investigation of the potential use of N-(2,4-dimethylphenyl)-N'-(3-fluoro-4-methylphenyl)urean in the control of disease-carrying insects such as mosquitoes and ticks.
3. Study of the long-term effects of N-(2,4-dimethylphenyl)-N'-(3-fluoro-4-methylphenyl)urean on the environment and non-target organisms.
4. Investigation of the mechanisms of resistance to N-(2,4-dimethylphenyl)-N'-(3-fluoro-4-methylphenyl)urean in insect populations and development of strategies to overcome resistance.
5. Development of integrated pest management strategies that incorporate the use of N-(2,4-dimethylphenyl)-N'-(3-fluoro-4-methylphenyl)urean with other pest control methods.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-N'-(3-fluoro-4-methylphenyl)urean is synthesized by reacting 2,4-dimethylphenyl isocyanate with 3-fluoro-4-methylaniline in the presence of a catalyst such as triethylamine. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-N'-(3-fluoro-4-methylphenyl)urean has been extensively studied for its effectiveness in controlling insect pests in various crops and forests. It has been found to be highly effective against a wide range of insects, including Lepidoptera, Coleoptera, and Hymenoptera. Its use has also been investigated in the control of disease-carrying insects such as mosquitoes and ticks.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-10-4-7-15(12(3)8-10)19-16(20)18-13-6-5-11(2)14(17)9-13/h4-9H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBOCOBTWYAOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxy-3-nitrobenzyl)thio]-N-phenylacetamide](/img/structure/B5458641.png)
![(2R*,3S*,6R*)-3-phenyl-5-(5-quinolinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5458654.png)
![3-{[1-(2-methyl-2-phenylpropanoyl)pyrrolidin-3-yl]methyl}benzamide](/img/structure/B5458662.png)
![N-(5-chloro-2-methoxyphenyl)-2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5458667.png)
![4-[(2-benzylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5458681.png)


![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5458698.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(3-phenylisoxazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5458708.png)
![3-(allylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5458717.png)
![6-[(diethylamino)methyl]-N-(3-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5458727.png)
![3-(allylthio)-6-[2-(4-methoxyphenyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5458740.png)
![4-[5-chloro-2-(2-propyn-1-yloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5458746.png)
![N-{1-[(benzylamino)carbonyl]-2-[5-(2,4-dichlorophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5458751.png)